molecular formula C20H22N4O2S B4510769 N-[2-(morpholin-4-yl)ethyl]-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

N-[2-(morpholin-4-yl)ethyl]-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B4510769
M. Wt: 382.5 g/mol
InChI Key: IDEQWHYLKURVFF-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)ethyl]-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a morpholine ring, a phenyl group, a thiophene ring, and a pyrazole ring

Mechanism of Action

Target of Action

The primary target of this compound is the sigma-1 receptor . Sigma-1 receptors are a unique class of intracellular proteins that function as chaperones. They have been implicated in a variety of biological processes, including pain perception .

Mode of Action

This compound acts as an antagonist at the sigma-1 receptor . Antagonists are substances that block or suppress the action of the receptor. In the case of sigma-1 receptors, antagonists prevent the receptor from promoting pain sensitization and hypersensitization .

Biochemical Pathways

The sigma-1 receptor is involved in various biochemical pathways related to pain perception. When the action of this receptor is blocked by an antagonist like N-[2-(morpholin-4-yl)ethyl]-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, it can lead to a reduction in pain .

Pharmacokinetics

Similar compounds have been shown to have favorable physiochemical profiles, good system stability, and binding free energy , suggesting that this compound may also have good bioavailability.

Result of Action

The result of the compound’s action is a reduction in pain . By blocking the sigma-1 receptor, the compound prevents the receptor from promoting pain sensitization and hypersensitization . This leads to an overall decrease in the perception of pain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)ethyl]-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the thiophene ring: This step involves the coupling of the pyrazole derivative with a thiophene derivative using a palladium-catalyzed cross-coupling reaction.

    Attachment of the morpholine ring: The morpholine ring can be introduced via nucleophilic substitution reactions.

    Formation of the carboxamide group: This is typically done by reacting the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)ethyl]-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[2-(morpholin-4-yl)ethyl]-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-2-morpholin-4-ylethanamine
  • 2-(3-methylphenyl)-2-morpholin-4-ylethanamine
  • N-(morpholin-2-yl)methyl ethanamine

Uniqueness

N-[2-(morpholin-4-yl)ethyl]-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is unique due to its combination of a morpholine ring, a phenyl group, a thiophene ring, and a pyrazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-phenyl-5-thiophen-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c25-20(21-8-9-23-10-12-26-13-11-23)18-15-17(19-7-4-14-27-19)22-24(18)16-5-2-1-3-6-16/h1-7,14-15H,8-13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEQWHYLKURVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC(=NN2C3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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